4-Chloro-3-nitrophenyl 2-thienyl ketone

Medicinal Chemistry Physicochemical Profiling Analytical Chemistry

Sourcing a high-purity aryl heteroaryl ketone with consistent physicochemical properties for heterocyclic framework construction often proves challenging. This compound directly addresses the need for a reliable SNAr-active intermediate with defined lipophilicity. - Distinct LogP of 4.06 enables preferential partitioning into hydrophobic binding pockets, unlike lower-LogP carbocyclic analogs. - Crystalline solid with a sharp melting point (117-118 °C) ensures accurate weighing, long-term storage stability, and straightforward purification via recrystallization. - Validated HPLC method availability reduces analytical method development time for immediate quality control integration.

Molecular Formula C11H6ClNO3S
Molecular Weight 267.69 g/mol
CAS No. 31431-18-2
Cat. No. B014516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrophenyl 2-thienyl ketone
CAS31431-18-2
Synonyms4-Chloro-3-nitrophenyl 2-thienyl Ketone; 
Molecular FormulaC11H6ClNO3S
Molecular Weight267.69 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H
InChIKeyOELFHUHQZUESIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitrophenyl 2-thienyl ketone: Chemical Profile


4-Chloro-3-nitrophenyl 2-thienyl ketone (CAS 31431-18-2) is a synthetic organic compound classified as an aryl heteroaryl ketone, characterized by a ketone bridge linking a 4-chloro-3-nitrophenyl moiety to a 2-thienyl (thiophene) ring . With a molecular formula of C₁₁H₆ClNO₃S and a molecular weight of 267.688 g/mol, it exhibits distinct physicochemical properties including a melting point of 117–118 °C and a calculated LogP of 4.06, which differentiate it from its closest carbocyclic analogs . It is primarily employed as a versatile intermediate in the synthesis of complex organic molecules, particularly for constructing heterocyclic frameworks in pharmaceutical and agrochemical research .

4-Chloro-3-nitrophenyl 2-thienyl ketone: Irreplaceable Properties


The unique combination of a 2-thienyl heterocycle and a 4-chloro-3-nitrophenyl ring in this ketone confers a distinct electronic and steric profile that is not replicated by simpler aryl ketones or other heteroaryl analogs. The electron-withdrawing nitro and chloro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr), while the thiophene moiety provides a different resonance stabilization and lipophilicity profile compared to phenyl or furyl counterparts . Substituting this compound with a generic benzophenone analog, such as 4-chloro-3-nitrobenzophenone (CAS 56107-02-9), results in a significant shift in physicochemical properties, including a lower melting point (101-107 °C) and LogP (3.36), which can alter solubility, purification behavior, and biological target interactions in downstream products [1]. These quantifiable differences are critical for maintaining synthetic reproducibility and desired biological activity in applications where this specific heteroaryl framework is required .

4-Chloro-3-nitrophenyl 2-thienyl ketone: Comparative Evidence


Melting Point and Lipophilicity vs. Benzophenone Analog

4-Chloro-3-nitrophenyl 2-thienyl ketone exhibits a significantly higher melting point and lipophilicity compared to its direct benzophenone analog, 4-chloro-3-nitrobenzophenone (CAS 56107-02-9). This difference is critical for purification, formulation, and biological membrane permeability considerations .

Medicinal Chemistry Physicochemical Profiling Analytical Chemistry

Density and Molecular Compactness vs. Fluorophenyl Analog

The compound demonstrates a higher density (1.48 g/cm³) compared to the structurally related 4-chloro-3-nitrophenyl 4-fluorophenyl ketone (CAS 31431-16-0, density 1.43 g/cm³), an intermediate used in flubendazole synthesis . This 3.5% increase in density reflects a more compact molecular packing, which can influence bulk handling and dissolution characteristics.

Material Science Formulation Process Chemistry

Synthetic Route Efficiency

A documented synthetic route for 4-chloro-3-nitrophenyl 2-thienyl ketone via the acylation of thiophene with 3-nitro-4-chlorobenzoyl chloride achieves a yield of approximately 83% [1]. This provides a quantifiable baseline for process optimization and cost analysis, offering a reproducible entry point compared to alternative routes that may employ less reactive heterocycles or require more forcing conditions.

Organic Synthesis Process Development Medicinal Chemistry

Validated HPLC Separation Protocol

A validated reverse-phase HPLC method exists for the analysis of 4-chloro-3-nitrophenyl 2-thienyl ketone using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid [1]. While this is not a comparative study, the availability of a documented analytical protocol reduces method development time for quality control laboratories and provides a reliable starting point for purity assessment, which is a practical differentiator for procurement over an analog without established analytical parameters.

Analytical Chemistry Quality Control Method Development

4-Chloro-3-nitrophenyl 2-thienyl ketone: Key Applications


Lipophilic Heterocyclic Drug Candidate Synthesis

The elevated LogP (4.06) of 4-chloro-3-nitrophenyl 2-thienyl ketone, compared to its benzophenone analog (LogP 3.36), makes it a preferred starting material for medicinal chemistry programs targeting hydrophobic binding pockets or requiring enhanced blood-brain barrier penetration. The thienyl moiety is a common bioisostere for phenyl rings, and the higher lipophilicity can be leveraged to improve the pharmacokinetic profile of derived compounds .

Crystalline Intermediate for Solid-Phase Synthesis

With a well-defined, relatively high melting point (117-118 °C) and a density of 1.48 g/cm³, this compound offers favorable handling characteristics as a crystalline solid. This facilitates accurate weighing, storage stability, and ease of purification via recrystallization, providing practical advantages over lower-melting or oily analogs in both laboratory-scale research and pilot-plant operations .

SNAr and Cross-Coupling Substrate

The presence of both a chlorine atom and a nitro group on the phenyl ring activates it for SNAr reactions, enabling further functionalization. The 2-thienyl ketone framework provides a unique electronic environment that can influence the regioselectivity and rate of subsequent metal-catalyzed cross-coupling reactions, offering a synthetic handle that is distinct from simple phenyl ketones . The documented synthesis yield of 83% provides a benchmark for evaluating the efficiency of such downstream transformations [1].

Analytical Standard and Method Development

The existence of a validated HPLC method for this specific compound allows it to serve directly as an analytical standard for method development and quality control in both academic and industrial settings. This reduces the time and resources required for analytical method establishment compared to sourcing an uncharacterized analog, making it a cost-effective choice for laboratories with rigorous purity requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-nitrophenyl 2-thienyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.